molecular formula C21H24O4 B162949 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid CAS No. 80489-90-3

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid

Cat. No. B162949
CAS RN: 80489-90-3
M. Wt: 340.4 g/mol
InChI Key: CTNFTPUIYFUXBE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as stilbenes . Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. These are organic compounds containing a 1,2-diphenylethylene moiety .

Scientific Research Applications

Total Synthesis

Amorfrutin A has been synthesized from commercially available 3,5-dimethoxybenzaldehyde in a nine-step sequence . The key transformation for the synthesis of Amorfrutin A was the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative .

Antimicrobial Properties

Amorfrutin A exhibits antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.

PPARγ Modulating Activities

Amorfrutin A has been found to have PPARγ (peroxisome proliferator-activated receptor gamma) modulating activities . PPARγ plays a key role in glucose and lipid metabolism , making Amorfrutin A a promising compound for the treatment of metabolic diseases such as type 2 diabetes .

Quorum Sensing Inhibitory Activities

Amorfrutin A has been reported to have quorum sensing inhibitory properties . Quorum sensing is a system of stimulus and response correlated to population density, and is used by many bacteria to coordinate gene expression according to the density of their local population.

Anti-HCV (Hepatitis C Virus) Properties

Amorfrutin A has been reported to have anti-HCV properties . This suggests that it could be used in the development of treatments for Hepatitis C.

Neuroprotective Effects

Although not directly related to Amorfrutin A, its congener Amorfrutin B has been found to have strong neuroprotective effects under hypoxic and ischemic conditions . Given the structural similarities between Amorfrutin A and B, it is possible that Amorfrutin A may also have similar neuroprotective properties.

properties

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFTPUIYFUXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591701
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid

CAS RN

80489-90-3
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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